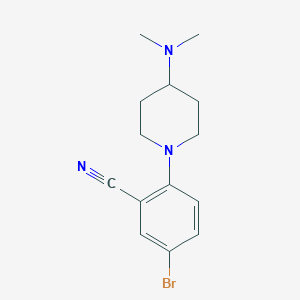

5-Bromo-2-(4-(dimethylamino)piperidin-1-yl)benzonitrile

CAS No.: 1260891-15-3

Cat. No.: VC2952585

Molecular Formula: C14H18BrN3

Molecular Weight: 308.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1260891-15-3 |

|---|---|

| Molecular Formula | C14H18BrN3 |

| Molecular Weight | 308.22 g/mol |

| IUPAC Name | 5-bromo-2-[4-(dimethylamino)piperidin-1-yl]benzonitrile |

| Standard InChI | InChI=1S/C14H18BrN3/c1-17(2)13-5-7-18(8-6-13)14-4-3-12(15)9-11(14)10-16/h3-4,9,13H,5-8H2,1-2H3 |

| Standard InChI Key | AQLQXJNPGJMOJN-UHFFFAOYSA-N |

| SMILES | CN(C)C1CCN(CC1)C2=C(C=C(C=C2)Br)C#N |

| Canonical SMILES | CN(C)C1CCN(CC1)C2=C(C=C(C=C2)Br)C#N |

Introduction

5-Bromo-2-(4-(dimethylamino)piperidin-1-yl)benzonitrile is a complex organic compound that belongs to the class of nitriles. It features a bromo-substituted benzene ring linked to a piperidine moiety, which is further substituted with a dimethylamino group. This compound is of interest in various fields, including pharmaceutical chemistry and materials science, due to its potential biological activity and synthetic versatility.

Synthesis Methods

The synthesis of 5-Bromo-2-(4-(dimethylamino)piperidin-1-yl)benzonitrile typically involves multiple steps, starting from readily available precursors. A common approach involves the reaction of a suitably substituted benzyl halide with a piperidine derivative, followed by cyanation to introduce the nitrile group. The specific conditions and reagents used can vary depending on the desired yield and purity.

Synthesis Steps:

-

Preparation of the Piperidine Derivative: This involves the synthesis or procurement of 4-(dimethylamino)piperidine.

-

Coupling Reaction: The piperidine derivative is coupled with a bromo-substituted benzyl halide using appropriate catalysts.

-

Cyanation: The resulting intermediate is then subjected to cyanation conditions to introduce the cyano group.

Biological Activity

While specific biological activity data for 5-Bromo-2-(4-(dimethylamino)piperidin-1-yl)benzonitrile may be limited, compounds with similar structures have shown potential in various therapeutic areas. These include neuropharmacology and oncology, where nitrile-containing compounds can act as inhibitors or modulators of key enzymes or receptors.

| Potential Therapeutic Area | Mechanism of Action |

|---|---|

| Neuropharmacology | Potential modulation of neurotransmitter systems |

| Oncology | Inhibition of specific enzymes involved in cancer progression |

Safety and Handling

Handling 5-Bromo-2-(4-(dimethylamino)piperidin-1-yl)benzonitrile requires caution due to its potential toxicity and reactivity. It is advisable to use protective equipment, including gloves and safety glasses, and to work in a well-ventilated area. The compound should be stored in a cool, dry place away from incompatible substances.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume